molecular formula C15H17P B1362659 Diphenylpropylphosphine CAS No. 7650-84-2

Diphenylpropylphosphine

Cat. No. B1362659
CAS RN: 7650-84-2
M. Wt: 228.27 g/mol
InChI Key: AAXGWYDSLJUQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenylpropylphosphine is an organic phosphine compound . It has a molecular formula of C15H17P and is used as an efficient catalyst for organic synthesis .


Synthesis Analysis

The synthesis of this compound involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method has been found to be a more convenient synthetic route to known dimethyl (1-pyrenyl)phosphine .


Molecular Structure Analysis

The molecular structure of this compound can be determined using techniques such as X-ray crystallography . This technique enables researchers to provide structures of crystals of a few microns in size .


Chemical Reactions Analysis

Phosphines, including this compound, are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts . They are also used in the confinement within micro- or nano-environments .


Physical And Chemical Properties Analysis

This compound has a boiling point of 304.1±0.0 °C at 760 mmHg and a flash point of 150.5±25.6 °C . It also has a density and various other properties that can be determined using physicochemical analysis techniques .

Scientific Research Applications

Fluorescent Probes for Lipid Peroxidation

Diphenyl-1-pyrenylphosphine (DPPP) has been explored as a fluorescent probe to monitor lipid peroxidation in cell membranes. This compound reacts specifically with organic hydroperoxides to form DPPP oxide, enabling the detection of lipid peroxidation in stimulated polymorphonuclear leukocytes and liposomal membranes. This research underscores DPPP's potential as a specific probe for lipid peroxidation within cell membranes, offering insights into oxidative stress and cellular damage mechanisms (Okimoto et al., 2000).

Synthesis and Reactivity of Diphosphine

A novel diphosphine based on the 1,3,2-diazaphospholidine framework has been synthesized, exhibiting unique properties like homolytic cleavage of the P-P bond to form phosphinyl radicals. This diphosphine reacts with elements such as oxygen, sulfur, selenium, and tellurium, indicating its potential utility in synthesizing a variety of compounds and understanding the electronic structure and reactivity of phosphorus-containing molecules (Giffin et al., 2012).

Synthesis of Organic Selenides

Diphenyl diselenide's reaction with tributylphosphine forms phenylselenolate ion, which aids in the conversion of various compounds into selenated products. This process exemplifies the role of phosphine derivatives in organic synthesis, specifically in the preparation of selenides, which are important in various chemical and pharmaceutical applications (Sakakibara et al., 1992).

Development of Triarylphosphines

Diphenylphosphine's role in the synthesis of various triarylphosphines through copper-catalyzed coupling reactions highlights its significance in creating compounds with diverse applications in catalysis and material science. This method is notable for tolerating various functional groups and not requiring expensive additives or harsh conditions (Allen & Venkataraman, 2003).

Pharmacological Applications

Diphenyl phosphine oxide-1 (DPO-1) has been identified as a potent Kv1.3 channel inhibitor, with potential implications in immunosuppressive and anti-inflammatory effects. This highlights the pharmacological importance of diphenylphosphine derivatives in the treatment of immunologic disorders (Zhao et al., 2013).

Safety and Hazards

Diphenylpropylphosphine is considered hazardous. It is harmful if swallowed and causes skin and eye irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gear .

Mechanism of Action

Target of Action

Diphenylpropylphosphine is a compound used in organic synthesis

Biochemical Pathways

Phosphine compounds can potentially inhibit metabolic enzymes, as they mimic the phosphates and carboxylates of biological molecules . .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Elimination (ADME) properties of this compound are not well-documented in the literature. As a phosphine compound, it is likely to have unique pharmacokinetic properties due to its chemical structure. The specific adme properties and their impact on bioavailability require further investigation .

properties

IUPAC Name

diphenyl(propyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXGWYDSLJUQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997873
Record name Diphenyl(propyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7650-84-2
Record name Diphenylpropylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7650-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, diphenylpropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007650842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl(propyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylpropylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.734
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenylpropylphosphine
Reactant of Route 2
Reactant of Route 2
Diphenylpropylphosphine
Reactant of Route 3
Reactant of Route 3
Diphenylpropylphosphine
Reactant of Route 4
Reactant of Route 4
Diphenylpropylphosphine
Reactant of Route 5
Reactant of Route 5
Diphenylpropylphosphine
Reactant of Route 6
Reactant of Route 6
Diphenylpropylphosphine

Q & A

Q1: How does Diphenylpropylphosphine contribute to the formation of nanocrystals, and what role does its reactivity play?

A1: this compound (DPP), when combined with chalcogenides like sulfur or selenium, forms precursors that play a crucial role in controlling the composition and morphology of semiconductor nanocrystals, such as CdS and CdSe. [] The reactivity of the phosphine-chalcogenide precursor, influenced by the phosphine's structure, directly impacts the characteristics of the resulting nanocrystals. For instance, a higher reactivity generally leads to a higher selenium content in CdS(1-x)Se(x) quantum dots and influences the alloying behavior (core/shell vs. alloys). [] Additionally, in the synthesis of CdS and CdSe nanorods, the aspect ratio (length-to-diameter) is inversely proportional to the reactivity of the DPP-chalcogenide precursor. [] This control stems from the delicate balance of precursor decomposition and crystal growth kinetics governed by the phosphine's reactivity.

Q2: What is the significance of the structural characterization of [Cu3WIS4(C15H17P)3] and what insights does it offer?

A2: The structural characterization of the neutral W/S/Cu cluster, [Cu3WIS4(C15H17P)3], reveals a unique half-open cubane-like skeleton. [] In this structure, this compound acts as a ligand, coordinating to one of the copper atoms. [] The copper atoms exhibit different coordination environments, impacting the cluster's overall stability and reactivity. [] Understanding these structural details is crucial for comprehending the cluster's potential applications in areas like catalysis or materials science.

Q3: How does this compound influence the luminescence properties of copper iodide clusters?

A3: this compound, when coordinated to copper(I) iodide clusters, significantly affects their luminescence properties. [] The specific arrangement of the this compound ligands around the copper iodide core influences the cluster's electronic structure, leading to variations in their emission behavior. Notably, some clusters exhibit reversible luminescence thermochromism, where the intensity of emitted light changes with temperature. [] This property arises from the presence of two different electronic transitions, one centered on the cluster and another exhibiting mixed characteristics, influenced by the ligand field. [] This thermochromic behavior holds promise for applications in temperature sensing and optical switching devices.

Q4: Can you elaborate on the application of this compound in the context of Lewis acid-base pairs and CO2 adsorption?

A4: this compound, when introduced to metalated mesoporous materials like Ti-, Al-, or Zr-SBA-15, can create solid-supported Lewis acid-base pairs. [] The phosphine acts as a Lewis base, interacting with the Lewis acidic metal centers on the material's surface. [] This interaction modifies the material's electronic properties and its affinity towards CO2. [] The strength of the Lewis acid-base pair, influenced by the choice of both the metal and the phosphine, directly correlates with the material's CO2 adsorption capacity. [] This finding highlights the potential of this compound-modified materials in carbon capture and storage applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.